molecular formula C19H17NO7 B1678009 Nedocromil CAS No. 69049-73-6

Nedocromil

Cat. No. B1678009
CAS RN: 69049-73-6
M. Wt: 371.3 g/mol
InChI Key: RQTOOFIXOKYGAN-UHFFFAOYSA-N
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Description

Nedocromil is a medication used to prevent the symptoms of asthma . It is classified as a mast cell stabilizer, which acts to prevent wheezing, shortness of breath, and other breathing problems caused by asthma . It is administered by an inhaler under the brand name Tilade, and as an eye drop under the brand name Alocril .


Synthesis Analysis

The synthesis of Nedocromil involves the use of pharmaceutical compositions comprising nedocromil sodium and liposomes . The initial stages of preparation may follow procedures described in the art, with the choice of procedure depending on the proposed target organ for the composition, the desired release characteristics, and the desired dosing schedule .


Molecular Structure Analysis

Nedocromil has a molecular formula of C19H17NO7 . It is a pyranoquinolone derivative that inhibits the activation of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets .


Chemical Reactions Analysis

The chemical reactions of Nedocromil involve two consecutive dehydration reactions of nedocromil sodium trihydrate . The complexity of such reactions is illustrated by the variation of the activation energy as each dehydration proceeds .

Scientific Research Applications

Nedocromil Sodium: Pharmacodynamic Properties and Therapeutic Efficacy

Nedocromil Sodium, a drug akin to sodium cromoglycate, exhibits significant anti-inflammatory effects by inhibiting the activation and mediator release from various inflammatory cells such as eosinophils, neutrophils, macrophages, monocytes, mast cells, and platelets. Its efficacy has been demonstrated in managing reversible obstructive airways disease, showing improvements in asthma symptom scores and pulmonary function tests. Nedocromil Sodium facilitates a reduction in the use of concomitant bronchodilators and has a moderate steroid-sparing effect in patients using inhaled corticosteroids. Its role as a prophylactic adjunctive agent in the management of reversible obstructive airways disease is promising, thanks to its additive and dose-sparing effects combined with convenient dosing schedules (Gonzalez & Brogden, 1987).

Anti-inflammatory Properties and Therapeutic Efficacy in Asthma

Further research confirms Nedocromil Sodium's safety and efficacy as adjunctive therapy in asthma patients not adequately controlled by beta-agonists alone. It improves symptoms when added to treatments with methylxanthines and corticosteroids, successfully replacing methylxanthines in some cases and enabling a modest reduction in inhaled corticosteroids for some patients. This positions Nedocromil Sodium as a suitable option for patients with mild to moderate asthma as an adjunct to existing therapy or as an alternative to regularly administered oral and inhaled beta-agonists, oral methyl-xanthines, and potentially to low dose inhaled corticosteroids (Brogden & Sorkin, 1993).

Nedocromil Sodium: Preclinical Studies Overview

Preclinical studies of Nedocromil Sodium (Tilade) demonstrate its specific anti-inflammatory properties when administered topically to the airways. It effectively inhibits the activation of, and mediator release from, a wide range of inflammatory cells across various in vitro and in vivo models. These studies underline the drug's unequivocal efficacy in treating reversible obstructive airway disease, providing a strong foundation for its therapeutic use (Dk, 1989).

Comparative Clinical Efficacy

Clinical trials have showcased Nedocromil Sodium as an effective antiasthmatic agent, comparing favorably with other medications used in the United States, including theophylline, beta-adrenergic agents, inhaled corticosteroids, and cromolyn sodium. For treating mild-to-moderate asthma, Nedocromil Sodium offers a safe and clinically effective anti-inflammatory addition to the range of antiasthma drugs available to physicians (Wasserman, 1993).

Clinical Evidence on Inflammation and Symptoms

Clinical evidence highlights Nedocromil Sodium's capacity to reverse clinical features of airway inflammation in asthma, showcasing significant effects on daytime and nighttime asthma symptoms within days of starting treatment. This rapid symptom relief, combined with a reversal of underlying airways inflammation, underscores its valuable role in asthma management (Creticos, 1996).

Safety And Hazards

Nedocromil is generally safe for use, but it should not be used to treat contact lens irritation . It is also important to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTOOFIXOKYGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt)
Record name Nedocromil [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7023356
Record name Nedocromil
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Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nedocromil
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Solubility

4.59e-02 g/L
Record name Nedocromil
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Record name Nedocromil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nedocromil has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil inhibits activation and release of inflammatory mediators such as histamine, prostaglandin D2 and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree. These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways. The mechanism of action of nedocromil may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-geneñrelated peptides. The result is inhibition of bradykinin-induced bronchoconstriction. Nedocromil does not posess any bronchodilator, antihistamine, or corticosteroid activity.
Record name Nedocromil
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Product Name

Nedocromil

CAS RN

69049-73-6
Record name Nedocromil
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Record name Nedocromil [USAN:INN:BAN]
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Record name Nedocromil
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Record name NEDOCROMIL
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Record name Nedocromil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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